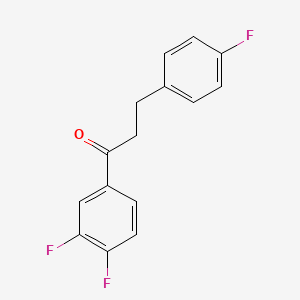

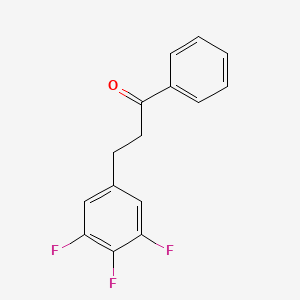

3-(3,4,5-Trifluorophenyl)propiophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(3,4,5-Trifluorophenyl)propiophenone” is a chemical compound with the molecular formula C15H11F3O . It has a molecular weight of 264.24 . The IUPAC name for this compound is 1-phenyl-3-(3,4,5-trifluorophenyl)propan-1-one .

Synthesis Analysis

The synthesis of 3-(3,4,5-Trifluorophenyl)propiophenone can be achieved from 3-Chloropropiophenone and 3,4,5-Trifluorophenylboronic acid . Another method involves preparing 3,4,5-trifluorophenol from 1-halo-3,4,5-trifluorobenzene through a series of reactions including high-pressure reaction on ammonia water at 100-200°C under the existence of cuprous salt, Cu salt or copper oxide as a catalyst to obtain 3,4,5-trifluorophenylamine, diazotizing reaction, and hydrolyzing .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H10F4O/c16-11-3-1-2-10 (8-11)14 (20)5-4-9-6-12 (17)15 (19)13 (18)7-9/h1-3,6-8H,4-5H2 . The canonical SMILES structure is CCC(=O)C1=CC(=C(C(=C1)F)F)F .

Scientific Research Applications

Organic Synthesis Intermediates

3-(3,4,5-Trifluorophenyl)propiophenone: serves as an intermediate in the synthesis of complex organic molecules. Its trifluorophenyl group can be crucial in the development of pharmaceuticals where fluorine’s small size and high electronegativity can significantly alter the biological activity of the compounds .

Material Science Research

In material science, this compound is used to modify surface properties of materials. The fluorinated phenyl rings can introduce hydrophobic characteristics, which are valuable in creating water-resistant coatings or self-cleaning surfaces .

Fluorinated Building Blocks

The compound is a building block for fluorinated analogs of bioactive molecules. Fluorination can increase the metabolic stability of these molecules, making them more resistant to enzymatic degradation, which is beneficial for drug development .

Catalyst Design

Researchers utilize 3-(3,4,5-Trifluorophenyl)propiophenone in the design of catalysts. The fluorine atoms can influence the electronic properties of the catalyst, potentially leading to increased reactivity and selectivity in chemical reactions.

Agricultural Chemical Research

In the field of agrochemicals, this compound can be used to synthesize pesticides and herbicides. The trifluoromethyl group is often found in these products due to its ability to withstand harsh environmental conditions .

Analytical Chemistry

This compound can act as a standard in analytical chemistry for the calibration of instruments like HPLC and mass spectrometry. Its unique mass and retention time due to the trifluorophenyl group make it an excellent candidate for such applications.

Mechanism of Action

- The primary targets of 3-(3,4,5-Trifluorophenyl)propiophenone are not widely documented in the literature. However, one study suggests that tris(3,4,5-trifluorophenyl)borane (a related compound) exhibits catalytic activity in 1,2-hydroboration reactions of unsaturated substrates . Under conventional conditions, it is active in the hydroboration of aldehydes, ketones, and imines, but not alkenes and alkynes. Microwave irradiation, however, allows effective hydroboration of alkenes and alkynes .

Target of Action

properties

IUPAC Name |

1-phenyl-3-(3,4,5-trifluorophenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O/c16-12-8-10(9-13(17)15(12)18)6-7-14(19)11-4-2-1-3-5-11/h1-5,8-9H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBOJZYZCMXNPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644990 |

Source

|

| Record name | 1-Phenyl-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898777-56-5 |

Source

|

| Record name | 1-Phenyl-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.